

Physicochemical Profiling & Technical Guide: 2-(4-Chlorophenyl)-3-hydroxypropanoic Acid

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-3-hydroxypropanoic acid

CAS No.: 16864-90-7

Cat. No.: B2565278

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Executive Summary

2-(4-Chlorophenyl)-3-hydroxypropanoic acid is a structural analog of tropic acid, distinguished by a para-chloro substitution on the phenyl ring. This modification significantly alters the compound's lipophilicity and metabolic stability compared to its parent scaffold. It is primarily utilized as a key intermediate in the synthesis of anticholinergic agents, where the 3-hydroxy acid moiety is essential for esterification with tropine or scopine derivatives. This guide provides a comprehensive analysis of its properties to support rigorous R&D and quality control workflows.

Molecular Architecture & Identification

The molecule features a propanoic acid backbone with a hydroxymethyl group at position 3 and a 4-chlorophenyl group at position 2. This creates a chiral center at C2, necessitating careful stereochemical control during synthesis and analysis.

| Parameter | Technical Detail |
|-------------------|--|
| IUPAC Name | 2-(4-Chlorophenyl)-3-hydroxypropanoic acid |
| Common Synonyms | 4-Chlorotropic acid; -(Hydroxymethyl)-4-chlorobenzeneacetic acid |
| CAS Number | Note: CAS 23434-95-9 refers to the isomer 3-(4-chlorophenyl)-2-hydroxypropanoic acid. Ensure specific verification for the 2-aryl-3-hydroxy isomer in procurement. |
| Molecular Formula | C H ClO |
| Molecular Weight | 200.62 g/mol |
| Chirality | One chiral center at C2; exists as () and () enantiomers. |
| SMILES | <chem>OCC(O)=O</chem> (Example for chiral form) |

Physicochemical Profiling

The introduction of the chlorine atom at the para position exerts an electron-withdrawing effect, slightly increasing the acidity of the carboxylic group relative to tropic acid, while simultaneously enhancing lipophilicity.

Ionization and Lipophilicity

- Acid Dissociation (pKa): The carboxylic acid typically exhibits a pKa in the range of 3.6 – 3.9. The electron-withdrawing chlorine stabilizes the carboxylate anion more effectively than the unsubstituted phenyl ring of tropic acid (pKa ~4.2).

- **Partition Coefficient (LogP):** The estimated LogP is 1.4 – 1.6. This moderate lipophilicity ensures solubility in organic reaction solvents (e.g., DCM, Ethyl Acetate) while maintaining sufficient polarity for reverse-phase chromatography.

Solubility Profile

Understanding the solubility landscape is vital for process optimization (crystallization) and formulation.

| Solvent System | Solubility Rating | Process Implication |
|--------------------|-------------------------|---|
| Water (pH < 3) | Low / Sparingly Soluble | Suitable as an antisolvent for precipitation. |
| Water (pH > 7) | High (as salt) | Enables aqueous extraction of impurities. |
| Methanol / Ethanol | High | Preferred solvents for recrystallization. |
| Ethyl Acetate | Moderate to High | Standard solvent for liquid-liquid extraction. |
| Dichloromethane | Moderate | Used in synthetic workups. ^[1] ^[2] |

Solid-State Characterization

- **Physical State:** White to off-white crystalline solid.
- **Melting Point:** Typically 158°C – 162°C (racemate). Enantiopure forms may exhibit distinct melting points and crystal habits.
- **Polymorphism:** Like many phenylacetic acid derivatives, this compound may exhibit polymorphism. Powder X-Ray Diffraction (PXRD) is recommended for batch-to-batch consistency checks.

Synthesis & Impurity Profiling

The synthesis typically involves the functionalization of 4-chlorophenylacetic acid. A common robust route involves formylation followed by reduction.

Synthetic Pathway[1][3][4][5]

- Formylation: Condensation of ethyl 4-chlorophenylacetate with ethyl formate using a strong base (NaOEt) yields the enolate intermediate.
- Reduction: Selective reduction of the formyl group (often using NaBH₄ or catalytic hydrogenation) yields the racemic ester.
- Hydrolysis: Saponification of the ester affords the final acid.

Impurity Landscape

- Des-chloro Analog (Tropic Acid): Arises from hydrogenolysis of the C-Cl bond if aggressive hydrogenation conditions are used.
- Over-reduced Diol: 2-(4-Chlorophenyl)-1,3-propanediol, resulting from the reduction of the carboxylic ester.
- Dimeric Species: Formed via self-esterification during workup if temperature is uncontrolled.

Synthesis Workflow Diagram



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Caption: Step-wise synthetic pathway from phenylacetic acid precursor to enantiopure target.

Analytical Methodologies

For drug development, a self-validating analytical method is required. The following HPLC protocol ensures separation of the main peak from potential synthetic byproducts.

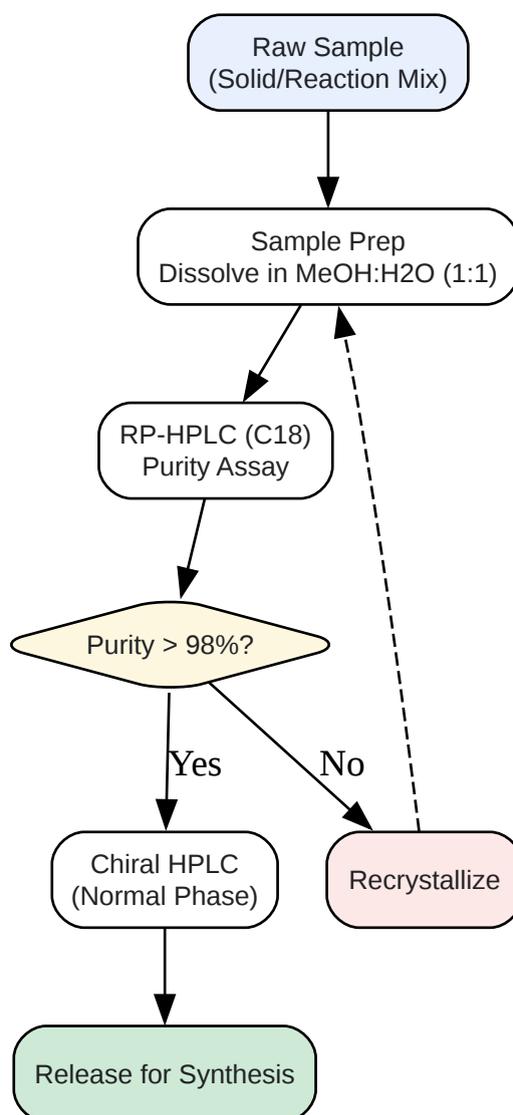
High-Performance Liquid Chromatography (HPLC) Protocol

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Rationale: Low pH suppresses ionization of the carboxylic acid, preventing peak tailing.
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-2 min: 10% B (Isocratic hold)
 - 2-15 min: 10%
60% B (Linear ramp)
 - 15-20 min: 60%
90% B (Wash)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm (COOH absorption) and 254 nm (Aromatic ring).
- Temperature: 30°C.

Chiral Separation

To determine Enantiomeric Excess (ee), use a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or AD-H) under normal phase conditions (Hexane/IPA/TFA).

Analytical Logic Diagram



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Caption: Decision-tree workflow for quality control and enantiomeric purity verification.

Biological & Pharmacological Context[1][5][6][7][8] [9][10]

Role in Drug Design

4-Chlorotropic acid is a "privileged structure" in medicinal chemistry. It serves as the acyl component for tropine esters. The resulting compounds function as muscarinic acetylcholine receptor antagonists.

- Mechanism: The bulky phenyl group and the hydroxyl group mimic the natural ligand acetylcholine's binding pharmacophore but prevent receptor activation.
- Metabolic Advantage: The para-chloro substituent blocks metabolic oxidation at the para-position (a common clearance pathway for phenyl rings), potentially extending the biological half-life of the drug.

Handling and Safety

- GHS Classification: Irritant (Skin/Eye).
- Handling: Use standard PPE (gloves, goggles). Avoid dust inhalation.
- Storage: Store in a cool, dry place. Hygroscopicity is low, but moisture can induce ester hydrolysis over long periods.

References

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